N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(10-13-5-3-9-20-13)17-11-16(19)8-7-12-4-1-2-6-14(12)16/h1-6,9,19H,7-8,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVQKHSSINURKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)CC3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehydroxylated or reduced thiophene derivative.
Substitution: Formation of various substituted amides.
Scientific Research Applications
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and inferred properties of analogous compounds:
Key Observations
Indenyl Modifications: The 1-hydroxy group in the target compound distinguishes it from analogs like N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, where an oxo group replaces the hydroxy. In NBI-80713, the dihydroindenyl group contributes to selective receptor binding, implying that the target compound’s indenyl-hydroxy motif could similarly influence CNS-targeted activity .
Thiophene Variations: The thiophen-2-yl group is shared with N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, but the latter’s additional cyano group may alter electronic properties and metabolic stability . Simpler analogs like 2-(ethylamino)-N-[(thiophen-2-yl)methyl]acetamide lack the indenyl moiety, prioritizing solubility over complex interactions .
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an indene moiety with a thiophene ring, which may contribute to its distinct chemical properties and biological efficacy. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 1-indanone and thiophene derivatives.
- Formation of Indanol : 1-Indanone is reduced to form the corresponding indanol using reducing agents like sodium borohydride.
- Acetamide Formation : The indanol derivative is then reacted with thiophene acetic acid derivatives in the presence of coupling agents to yield the desired acetamide product.
This synthetic route is essential for producing the compound with high yield and purity, facilitating further biological evaluations.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve the inhibition of protein synthesis pathways, followed by disruption of nucleic acid and peptidoglycan production, indicating a bactericidal effect .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida species. It has been observed that this compound can inhibit biofilm formation without affecting planktonic cells, suggesting a potential mechanism involving quorum sensing .
Antifungal Efficacy
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 50 - 100 |
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory effects through inhibition of cyclooxygenases (COX enzymes), which are crucial in inflammatory responses. By reducing the production of pro-inflammatory mediators such as prostaglandins, this compound may serve as a candidate for anti-inflammatory drug development.
Case Studies
Several case studies have explored the biological activity of related compounds within the same structural family, providing insights into their mechanisms and therapeutic potentials.
Study on Indenyl Compounds
A study published in MDPI investigated various indenyl compounds and their biological activities. It was found that modifications at specific positions on the indene structure significantly influenced antibacterial and antifungal activities. The presence of electron-donating groups enhanced activity against resistant strains .
Research on Thiophene Derivatives
Research focusing on thiophene derivatives has demonstrated their effectiveness in targeting bacterial biofilms and fungal infections. The incorporation of thiophene into drug design has been associated with improved bioavailability and efficacy against multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(thiophen-2-yl)acetamide analogs?
- Methodology : A common approach involves coupling indene-derived intermediates with thiophene-containing acetamide precursors. For example, hydroxylamine-mediated oxime formation (as in ) can be adapted for introducing the hydroxy group. Reaction conditions (e.g., reflux in ethanol, stoichiometric ratios of reagents) must be optimized to avoid side products like over-oxidation or dimerization. Characterization via NMR and HPLC is critical for purity assessment.
Q. How is X-ray crystallography applied to validate the molecular structure of such compounds?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and conformations. For example, in , B3LYP-optimized geometries were compared with experimental SCXRD data, showing deviations <0.01 Å in bond lengths. Software like SHELXL ( ) refines the structure using least-squares methods, accounting for thermal motion and electron density anomalies. Hydrogen bonding networks (e.g., N–H⋯N interactions in ) are analyzed to predict packing stability.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental structural data?
- Methodology : Discrepancies often arise from solvent effects, crystal packing forces, or approximations in density functional theory (DFT). For instance, highlights that B3LYP calculations matched SCXRD data only after incorporating solvent effects (e.g., ethanol recrystallization). Advanced MD simulations under periodic boundary conditions can mimic crystal environments to improve agreement . Multi-reference methods (e.g., CASSCF) may be needed for systems with significant electron correlation.
Q. What experimental and computational approaches are used to predict bioactive conformations?
- Methodology : Conformational analysis via NMR (e.g., NOESY for spatial proximity) and SCXRD (e.g., torsion angles in ) identifies dominant conformers. QM/MM hybrid methods can model ligand-receptor interactions, leveraging the compound’s acetamide moiety as a hydrogen-bond donor. For example, used X-ray data to infer bioactive conformations of indenol derivatives by aligning with known pharmacophores.
Q. How do crystallographic refinement protocols (e.g., SHELX) handle twinning or disorder in such molecules?
- Methodology : SHELXL ( ) employs twin refinement algorithms (e.g., BASF parameter) to model twinned crystals. For disordered regions (e.g., flexible thiophene or indene groups), partial occupancy sites are assigned, and restraints on bond lengths/angles are applied. RIGU restraints in SHELXL maintain geometric rationality during refinement. Validation tools like PLATON check for overinterpretation .
Data Contradiction & Optimization
Q. How can researchers address low yields in the coupling of thiophene-acetamide with indenol intermediates?
- Methodology : Catalytic systems (e.g., EDCI/HOBt in ) improve amide bond formation efficiency. Solvent screening (e.g., DMF vs. dichloromethane in ) affects reaction kinetics. Monitoring via TLC or LC-MS identifies side reactions (e.g., hydrolysis). Microwave-assisted synthesis () reduces reaction times and byproduct formation.
Q. What strategies mitigate discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodology : DFT calculations (e.g., B3LYP/6-311++G**) with implicit solvent models (e.g., PCM for DMSO) improve shift predictions. Empirical scaling factors correct systematic errors. Dynamic effects, such as ring puckering in the dihydroindenyl group (), require MD simulations to average chemical environments .
Tables for Key Data
| Parameter | Experimental (SCXRD) | Computational (B3LYP) | Deviation |
|---|---|---|---|
| C(9)-N(1) bond length (Å) | 1.376 | 1.381 | 0.005 |
| C(9)-N(1)-C(19) angle (°) | 124.87 | 125.2 | 0.33 |
| Indene ring torsion (°) | 12.5 | 11.8 | 0.7 |
| Data adapted from , Table 6. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
